molecular formula C12H10ClN3O5S3 B588520 Lornoxicam Impurity 2 CAS No. 1246818-50-7

Lornoxicam Impurity 2

カタログ番号: B588520
CAS番号: 1246818-50-7
分子量: 407.858
InChIキー: VRXFUTPTMPVOHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lornoxicam Impurity 2 is a byproduct or degradation product associated with the synthesis and stability of Lornoxicam, a non-steroidal anti-inflammatory drug belonging to the oxicam class. Lornoxicam is known for its analgesic, anti-inflammatory, and antipyretic properties. The presence of impurities like this compound is critical to monitor and control, as they can affect the efficacy and safety of the pharmaceutical product.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Lornoxicam Impurity 2 typically involves the degradation or side reactions occurring during the production of Lornoxicam. The exact synthetic route can vary, but it often involves the use of specific reagents and conditions that lead to the formation of this impurity. For instance, exposure to thermal, photolytic, hydrolytic, and oxidative stress can result in the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of Lornoxicam involves multiple steps, including recrystallization and purification processes. During these steps, impurities like this compound can form. The control of reaction conditions, such as temperature, pH, and the use of specific solvents, is crucial to minimize the formation of impurities .

化学反応の分析

Types of Reactions: Lornoxicam Impurity 2 can undergo various chemical reactions, including:

    Oxidation: Exposure to oxidative conditions can lead to the formation of oxidized products.

    Reduction: Reductive conditions can alter the chemical structure of the impurity.

    Substitution: Substitution reactions can occur, leading to the replacement of functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated or carboxylated derivatives .

科学的研究の応用

Lornoxicam Impurity 2 has several scientific research applications, including:

作用機序

Lornoxicam Impurity 2 can be compared with other impurities and degradation products of non-steroidal anti-inflammatory drugs, such as:

  • Piroxicam Impurities
  • Meloxicam Impurities
  • Tenoxicam Impurities

Uniqueness: this compound is unique due to its specific formation conditions and its potential impact on the stability and efficacy of Lornoxicam. Unlike impurities from other oxicam drugs, this compound may have distinct chemical properties and reactivity .

類似化合物との比較

生物活性

Lornoxicam Impurity 2 is a degradation product associated with the synthesis of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of this impurity is crucial for assessing the safety and efficacy of Lornoxicam formulations, as impurities can significantly affect drug performance and patient outcomes.

Overview of Lornoxicam and Its Impurities

Lornoxicam is classified as a Class II drug under the Biopharmaceutical Classification System (BCS), indicating poor aqueous solubility but high permeability. Its primary mechanism of action involves the inhibition of prostaglandin and thromboxane synthesis, leading to reduced inflammation and pain relief . However, the presence of impurities like this compound necessitates careful monitoring due to potential impacts on pharmacokinetics and pharmacodynamics.

The biological activity of this compound is not as well characterized as that of its parent compound. However, it is essential to investigate its potential effects on biological processes, particularly in relation to inflammatory pathways. Preliminary studies suggest that impurities can modulate inflammatory responses, possibly through interactions with cyclooxygenase enzymes or other molecular targets involved in pain signaling .

Comparative Analysis with Other Impurities

This compound can be compared with impurities from other oxicam drugs, such as Piroxicam and Meloxicam. These compounds also exhibit varying degrees of biological activity, influencing their respective drug formulations. The unique formation conditions and structural characteristics of this compound may lead to distinct biological effects compared to similar compounds.

Study 1: Formulation Impact on Biological Activity

A study investigated the formulation of fast-dissolving tablets using Lornoxicam, which highlighted the importance of controlling impurity levels during production. The research found that formulations with lower impurity levels exhibited enhanced bioavailability and faster onset of action. This underscores the need for rigorous quality control in pharmaceutical manufacturing to ensure that impurities do not compromise therapeutic efficacy .

Study 2: In Vivo Evaluation

In an animal model study focusing on osteoarthritis treatment, researchers assessed the impact of Lornoxicam formulations containing various impurities. The results indicated that formulations with higher levels of specific impurities led to altered pharmacokinetic profiles and reduced anti-inflammatory efficacy. This finding emphasizes the significance of understanding impurity profiles in developing effective therapeutic strategies .

Data Table: Summary of Biological Activities

CompoundMechanism of ActionKey FindingsImplications for Formulation
LornoxicamCOX inhibitionEffective pain relief; rapid absorptionRequires careful monitoring
This compoundPotential modulation of inflammatory pathwaysLimited data; needs further investigationMay affect stability and efficacy
Piroxicam ImpuritiesSimilar COX inhibitionVaries based on specific impurityQuality control critical
Meloxicam ImpuritiesCOX-2 selective inhibitionInfluences therapeutic outcomesMonitoring necessary

特性

IUPAC Name

6-chloro-4-hydroxy-N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O5S3/c1-16-8(11(19)15-12-14-3-5(4-17)22-12)9(18)10-6(24(16,20)21)2-7(13)23-10/h2-3,17-18H,4H2,1H3,(H,14,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXFUTPTMPVOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=C(S2)Cl)O)C(=O)NC3=NC=C(S3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。